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molecular formula C10H21NO8S2 B1311320 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate CAS No. 213475-70-8

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate

Cat. No. B1311320
M. Wt: 347.4 g/mol
InChI Key: OQZLCYFJSRPMBB-UHFFFAOYSA-N
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Patent
US08084474B2

Procedure details

A solution of N-(tert-butyloxycarbonyl)-2-amino-1,3-propanediol dimesylate [prepared according to E. Benoist et al., Synthesis 1998, (8), 1113-1118] (25 g, 72.0 mmol) in ethanol (375 ml) is treated with sodium sulfide (Na2S.xH2O 32-38%, 16.82 g, ˜75.4 mmol) and the mixture is stirred at a temperature of 50° C. (bath 60° C.) for 45 minutes. The cooled reaction mixture is concentrated under reduced pressure and the solid residue poured into water, extracted with Et2O, the combined organic layers washed with brine, dried (Na2SO4), filtered, and concentrated. The crude solid product (12.6 g, 92%) is used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.82 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O[CH2:6][CH:7]([NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:8]OS(=O)(=O)C)(=O)(=O)C.[S-2:22].[Na+].[Na+]>C(O)C>[C:18]([O:17][C:15]([NH:14][CH:7]1[CH2:8][S:22][CH2:6]1)=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
S(C)(=O)(=O)OCC(COS(C)(=O)=O)NC(=O)OC(C)(C)C
Name
Quantity
16.82 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at a temperature of 50° C. (bath 60° C.) for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the solid residue poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
the combined organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude solid product (12.6 g, 92%) is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC1CSC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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